An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in various fields of chemical research and development. This document delves into its structural characteristics, predicted and available experimental properties, and detailed protocols for the determination of key physicochemical parameters.
Introduction: Understanding the Molecular Landscape
5-Bromo-2-hydroxy-3-nitrobenzoic acid, also known as 5-Bromo-3-nitrosalicylic acid, belongs to a class of multifunctional aromatic compounds. Its structure incorporates a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group, all attached to a benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that influence its reactivity, acidity, lipophilicity, and potential biological activity. A thorough understanding of these physicochemical properties is paramount for its effective utilization in organic synthesis, medicinal chemistry, and materials science. For instance, derivatives of hydroxybenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1]
Chemical Identity and Molecular Structure
A clear identification of a chemical entity is the foundation of any scientific investigation. The following table summarizes the key identifiers for 5-Bromo-2-hydroxy-3-nitrobenzoic acid.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-2-hydroxy-3-nitrobenzoic acid | N/A |
| Synonym | 5-Bromo-3-nitrosalicylic acid | [2] |
| CAS Number | 10169-50-3 | [2] |
| Molecular Formula | C₇H₄BrNO₅ | [3] |
| Molecular Weight | 262.01 g/mol | [3] |
| Canonical SMILES | C1=C(C(=C(C=C1Br)C(=O)O)O)[O-] | N/A |
| InChI | InChI=1S/C7H4BrNO5/c8-4-1-5(9(13)14)6(10)3-2-4/h2-3,10H,(H,11,12) | N/A |
The molecular structure, depicted below, reveals the ortho positioning of the hydroxyl and carboxylic acid groups, a characteristic of salicylic acid derivatives. The bromine atom is situated para to the hydroxyl group, while the nitro group is in the meta position.
Caption: 2D structure of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are critical determinants of its behavior in various systems. The following table summarizes the available predicted and experimental data for 5-Bromo-2-hydroxy-3-nitrobenzoic acid. It is important to note that while predicted values provide useful estimates, experimental verification is crucial for accurate application.
| Property | Predicted Value | Experimental Value | Source |
| Melting Point | - | Not Available | |
| Boiling Point | 346.6 ± 42.0 °C | Not Available | [2] |
| Density | 2.040 ± 0.06 g/cm³ | Not Available | [2] |
| pKa | 1.62 ± 0.20 | Not Available | [2] |
| logP | - | Not Available | |
| Solubility | - | Not Available |
Note: The absence of experimental data highlights a significant knowledge gap for this compound. The provided predicted values should be used with caution and serve as a basis for experimental design. The melting point of the related compound, 5-bromosalicylic acid, is reported to be in the range of 159-162 °C.[4] The introduction of a nitro group is expected to significantly influence the melting point.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two aromatic protons will be present in different chemical environments, likely appearing as doublets. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the hydroxyl group. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets at a downfield chemical shift, and their positions may be concentration and solvent-dependent. For comparison, the aromatic protons of 5-bromosalicylic acid in DMSO-d6 appear at approximately 7.88 ppm, 7.65 ppm, and 6.96 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For 5-Bromo-2-hydroxy-3-nitrobenzoic acid, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxyl group. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carboxyl carbon is expected to appear significantly downfield.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.
-
C=C stretch (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
N-O stretch (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
-
C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted benzene ring with chromophoric groups. The presence of the nitro and hydroxyl groups, along with the bromine atom, will influence the position and intensity of the absorption bands. Conjugation within the molecule will lead to absorptions in the UV region.[7]
Solubility Profile
The solubility of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in various solvents is a critical parameter for its handling, purification, and application in reactions. While no specific experimental solubility data has been found, a qualitative assessment can be made based on its structure. The presence of the polar carboxylic acid and hydroxyl groups suggests some solubility in polar protic solvents like water, methanol, and ethanol. However, the bulky, nonpolar bromine atom and the overall aromatic structure may limit its aqueous solubility. It is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility of related nitrobenzoic acids is known to be low in water but increases in alcohols like methanol and ethanol.[8]
Safety and Handling
Due to the lack of a specific Safety Data Sheet (SDS) for 5-Bromo-2-hydroxy-3-nitrobenzoic acid, a cautious approach to handling is imperative. Based on the GHS hazard statements provided by a supplier and information for structurally related compounds, the following precautions should be taken[2][3][9]:
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Do not ingest. If swallowed, seek immediate medical attention.
-
Avoid release to the environment.
-
Experimental Protocols for Physicochemical Characterization
To address the existing data gaps, this section provides detailed, field-proven methodologies for the experimental determination of pKa and logP. These protocols are designed to be self-validating and are grounded in established analytical principles.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[10] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 10-20 mg of 5-Bromo-2-hydroxy-3-nitrobenzoic acid and dissolve it in a suitable co-solvent mixture (e.g., 50:50 ethanol:water) to a final volume of 50 mL in a volumetric flask. The use of a co-solvent is necessary due to the expected low aqueous solubility.
-
Titrant: Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) in deionized water.
-
Calibration Buffers: Use standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.
-
-
Instrumentation and Calibration:
-
Calibrate a pH meter equipped with a glass electrode according to the manufacturer's instructions using the standard buffers.
-
-
Titration Procedure:
-
Transfer the analyte solution to a beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (a sharp increase in pH).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
To accurately determine the equivalence point, plot the first derivative of the titration curve (ΔpH/ΔV vs. average volume). The peak of this plot corresponds to the equivalence point.
-
The half-equivalence point is half the volume of NaOH required to reach the equivalence point.
-
Determine the pH at the half-equivalence point from the original titration curve. This pH value is the apparent pKa of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in the chosen co-solvent system.
-
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[12] It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use the appropriate phase for each step.
-
-
Partitioning:
-
Accurately prepare a stock solution of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in the pre-saturated n-octanol.
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted based on the expected logP.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Sampling and Analysis:
-
Carefully separate the two phases.
-
Take an aliquot from each phase for concentration analysis. It may be necessary to centrifuge the samples to ensure complete phase separation.
-
Determine the concentration of 5-Bromo-2-hydroxy-3-nitrobenzoic acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for the analyte in each phase.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]water
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)
-
Potential Applications and Research Directions
While specific applications for 5-Bromo-2-hydroxy-3-nitrobenzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas:
-
Organic Synthesis: As a substituted benzoic acid, it can serve as a versatile intermediate in the synthesis of more complex molecules. The functional groups can be modified through various reactions; for example, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides.
-
Medicinal Chemistry: Substituted salicylic acids are known for their anti-inflammatory properties. The unique substitution pattern of this molecule could be explored for the development of novel therapeutic agents. Benzofuran derivatives, which can be synthesized from related starting materials, have shown promise as inhibitors of cholinesterases, relevant to Alzheimer's disease research.[13]
-
Materials Science: The aromatic structure and functional groups could be utilized in the design of new polymers or functional materials with specific electronic or optical properties.
Further research is warranted to experimentally determine the full physicochemical profile of 5-Bromo-2-hydroxy-3-nitrobenzoic acid and to explore its potential in the aforementioned fields.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 5-Bromo-2-hydroxy-3-nitrobenzoic acid and provided a framework for its experimental characterization. While there is a notable lack of experimental data in the current literature, the provided protocols offer a clear path for researchers to obtain this crucial information. A comprehensive understanding of its properties will undoubtedly facilitate its application in advancing various scientific disciplines.
References
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. (URL: [Link])
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (URL: [Link])
-
3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem. (URL: [Link])
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])
-
UV-Vis spectra for the reduction of 3,5-dinitrosalicylic acid without... - ResearchGate. (URL: [Link])
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])
-
LogP / LogD shake-flask method - Protocols.io. (URL: [Link])
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])
-
2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. (URL: [Link])
-
Determining Salicylic Acid Concentration by UV Visible Spectroscopy - YouTube. (URL: [Link])
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
-
Infrared spectra of 5-nitrosalicylic acid ethyl ester (2) adsorbed on... - ResearchGate. (URL: [Link])
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. (URL: [Link])
-
UV-Vis Spectrum of Bromoacetic acid - SIELC Technologies. (URL: [Link])
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: [Link])
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])
-
2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (URL: [Link])
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (URL: [Link])
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (URL: [Link])
-
Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. (URL: [Link])
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: [Link])
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])
-
1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin) Russell S. Davis and Peter F. Flynn - Utah Chemistry. (URL: [Link])
-
FT-IR spectra of salicylic acid (a) control and (b) treated. - ResearchGate. (URL: [Link])
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - SciSpace. (URL: [Link])
-
A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-2-hydroxy-3-nitrobenzoic acid | 10169-50-3 [chemicalbook.com]
- 3. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 5. 5-Bromosalicylic acid(89-55-4) 1H NMR spectrum [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
